4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide
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Overview
Description
4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through various synthetic routes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient pathways to obtain piperazine derivatives with high yields.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide can be compared with other similar compounds, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
These compounds share the piperazine moiety but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZQTXQCOGBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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